Critical Intermediate for CNS-Penetrant LRRK2 Inhibitors in Parkinson's Disease Research
6-Chloro-1H-indazole-5-carbonitrile serves as a key intermediate in the synthesis of 1-heteroaryl-1H-indazole LRRK2 kinase inhibitors, a class of compounds with demonstrated CNS penetration and exceptional potency. In a structure-activity relationship (SAR) study, the lead compound derived from this scaffold exhibited an IC50 of 1.2 nM against wild-type LRRK2 and 1.1 nM against the G2019S mutant in biochemical assays, with >100-fold selectivity over a panel of 140 kinases [1]. This potency is orders of magnitude higher than that of the unsubstituted 1H-indazole-5-carbonitrile parent scaffold (IC50 > 10 μM) .
| Evidence Dimension | LRRK2 Wild-type Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Lead compound derived from 6-chloro-1H-indazole-5-carbonitrile scaffold: 1.2 nM [1] |
| Comparator Or Baseline | Unsubstituted 1H-indazole-5-carbonitrile parent scaffold: >10,000 nM |
| Quantified Difference | >8,300-fold improvement in potency |
| Conditions | Biochemical LRRK2 kinase activity assay |
Why This Matters
This demonstrates that the 6-chloro-5-carbonitrile substitution is essential for achieving low nanomolar potency against LRRK2, a genetically validated target for Parkinson's disease, making this intermediate indispensable for developing disease-modifying therapies.
- [1] Candito DA, et al. Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease. J Med Chem. 2022;65(24):16411-16430. View Source
